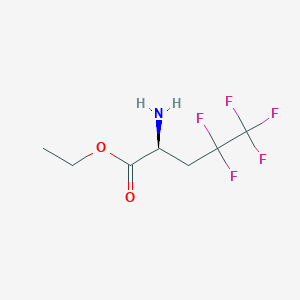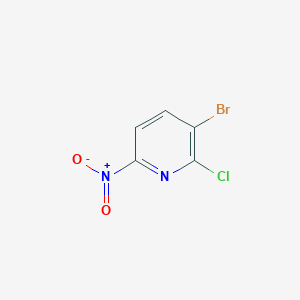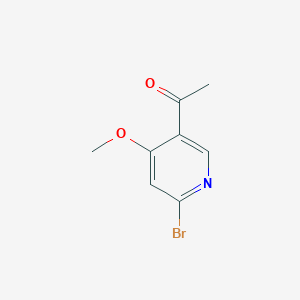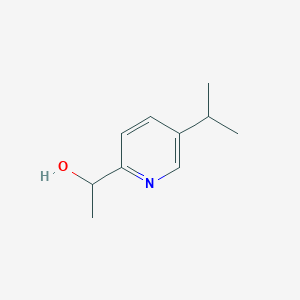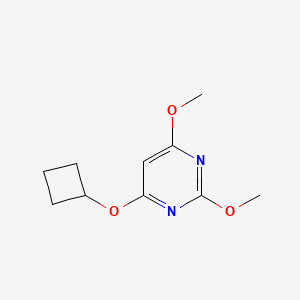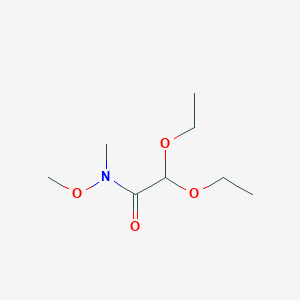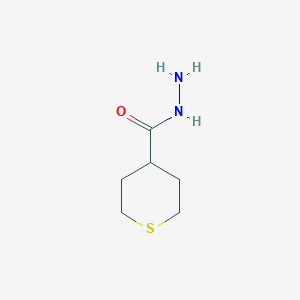
Thiane-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H-thiopyran-4-carbohydrazide: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-thiopyran-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxythiopyran with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of Tetrahydro-2H-thiopyran-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydro-2H-thiopyran-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrahydro-2H-thiopyran-4-carbohydrazide is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, Tetrahydro-2H-thiopyran-4-carbohydrazide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Tetrahydro-2H-thiopyran-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-4H-thiopyran-4-one: Another sulfur-containing heterocycle with similar reactivity.
Tetrahydro-2H-thiopyran-4-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness: Tetrahydro-2H-thiopyran-4-carbohydrazide is unique due to the presence of both sulfur and nitrogen atoms within its ring structure. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable derivatives further enhances its utility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
904298-67-5 |
|---|---|
Molekularformel |
C6H12N2OS |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
thiane-4-carbohydrazide |
InChI |
InChI=1S/C6H12N2OS/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9) |
InChI-Schlüssel |
ISEGTUKOGHRQOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
